N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide
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Description
N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide, also known as propachlor, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1960s and is still used today in many countries. Propachlor is a member of the acetanilide herbicide family and is known for its ability to control annual grasses and broadleaf weeds.
Scientific Research Applications
Insecticidal Applications
- N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have shown potential as insecticidal agents. A study synthesized various derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis. Among these, certain compounds exhibited excellent insecticidal results (Rashid et al., 2021).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Research has been conducted on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for potential anticancer, anti-inflammatory, and analgesic properties. Compounds with halogens on the aromatic ring were particularly promising, with specific compounds exhibiting notable activities in these areas (Rani et al., 2014).
Chemical Synthesis and Characterization
- The chemical synthesis and characterization of related compounds have been a focus of various studies. For instance, the synthesis of 4-Choloro-2-hydroxyacetophenone from related compounds involved multiple steps, showcasing the complex chemistry of these molecules (Teng Da-wei, 2011).
Dielectric Studies
- Dielectric studies have been conducted on hydrogen-bonded complexes formed by acetamide with phenols, including 2,4-dichlorophenol. These studies help understand the molecular interactions and properties of such compounds (Malathi et al., 2004).
Chemoselective Acetylation
- N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was synthesized via chemoselective monoacetylation of 2-aminophenol, demonstrating the pharmaceutical relevance of these compounds (Magadum & Yadav, 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Benzothiazolinone acetamide analogs, similar in structure, have been studied for their photovoltaic efficiency, non-linear optical activity, and potential ligand-protein interactions. These studies provide insights into the potential use of these compounds in solar cells and drug design (Mary et al., 2020).
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-3-12-4-7-14(8-5-12)22-11-17(21)20-16-9-6-13(18)10-15(16)19/h4-10H,2-3,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYAZAJOIJQPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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